

A Comparative Study of Lanthanum Cobaltite (LaCoO₃) and Lanthanum Ferrite (LaFeO₃) Perovskites

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Compound of Interest		
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A comprehensive guide for researchers and scientists on the structural, electronic, magnetic, and catalytic properties of LaCoO₃ and LaFeO₃, complete with experimental data and detailed protocols.

Lanthanum cobaltite (LaCoO₃) and lanthanum ferrite (LaFeO₃) are two of the most extensively studied perovskite oxides, exhibiting a wide range of interesting physical and chemical properties. Their versatile nature makes them promising candidates for a variety of applications, including in catalysis, solid oxide fuel cells, and gas sensing. This guide provides a detailed comparison of their key characteristics, supported by experimental data, to aid researchers in selecting the appropriate material for their specific needs.

At a Glance: Key Property Comparison



Property	LaCoO ₃	LaFeO₃
Crystal Structure	Rhombohedrally distorted perovskite (R-3c) at room temperature.[1][2]	Orthorhombically distorted perovskite (Pbnm) at room temperature.[1]
Lattice Parameters	a = 5.441 - 5.475 Å, c = 13.102 Å (Rhombohedral)[2][3]	a = 5.556 Å, b = 5.565 Å, c = 7.862 Å (Orthorhombic)
Band Gap Energy	~2.15 eV[1]	~2.40 eV[1]
Magnetic Properties	Complex magnetic behavior, transitions from non-magnetic to paramagnetic at ~100 K.[4] Weak ferromagnetism can be observed in nanoparticles.[4]	Antiferromagnetic with a high Néel temperature (~740 K). Exhibits weak ferromagnetism due to canted spins.
Catalytic Activity	Generally higher catalytic activity for oxidation reactions compared to LaFeO ₃ .[5][6]	Good catalytic activity for oxidation reactions, though often lower than LaCoO ₃ .[5][6]

Structural and Electronic Properties

LaCoO₃ and LaFeO₃ both adopt a perovskite ABO₃ structure, where La is the A-site cation and Co or Fe is the B-site cation. However, they exhibit different crystal symmetries at room temperature. LaCoO₃ possesses a rhombohedrally distorted structure belonging to the R-3c space group, while LaFeO₃ has an orthorhombically distorted structure with the Pbnm space group.[1] These structural differences influence their electronic and magnetic properties.

The band gap energy of LaCoO₃ is approximately 2.15 eV, which is lower than that of LaFeO₃ at around 2.40 eV.[1] This difference in band gap can affect their optical absorption properties and photocatalytic potential.

Magnetic Properties

The magnetic properties of LaCoO₃ are particularly complex and temperature-dependent, involving spin-state transitions of the Co³⁺ ions. At low temperatures, it is in a non-magnetic low-spin state, transitioning to a paramagnetic state at around 100 K.[4] In nanocrystalline form, LaCoO₃ can exhibit weak ferromagnetism.[4] In contrast, LaFeO₃ is a G-type



antiferromagnet with a high Néel temperature of approximately 740 K. The canting of the Fe³⁺ magnetic moments results in a weak ferromagnetic behavior.

Catalytic Performance

Both LaCoO₃ and LaFeO₃ are active catalysts for various oxidation reactions, including the oxidation of CO and methane. Generally, LaCoO₃ exhibits higher catalytic activity, which is often attributed to the facile redox couple of Co³⁺/Co²⁺ and higher oxygen mobility.[3][5]

CO Oxidation

For CO oxidation, the incorporation of cobalt into the LaFeO₃ structure has been shown to significantly enhance catalytic activity.[5] LaCoO₃-based catalysts typically exhibit lower light-off temperatures for CO oxidation compared to their LaFeO₃ counterparts. The catalytic activity is influenced by the synthesis method, which affects the specific surface area and the concentration of surface oxygen vacancies.

Methane Oxidation

In methane oxidation, both perovskites show considerable activity. LaCoO₃ generally displays higher conversion rates at lower temperatures.[6][7] The catalytic performance is strongly linked to the availability of active oxygen species on the catalyst surface.

Quantitative Data Summary

The following tables summarize key quantitative data for LaCoO₃ and LaFeO₃, compiled from various studies. It is important to note that properties such as specific surface area are highly dependent on the synthesis method and conditions.

Table 1: Structural and Electronic Properties



Parameter	LaCoO₃	LaFeO₃
Crystal System	Rhombohedral[1][2]	Orthorhombic[1]
Space Group	R-3c[2]	Pbnm
Lattice Parameters (Å)	a = 5.441 - 5.475, c = 13.102[2][3]	a = 5.556, b = 5.565, c = 7.862
Band Gap (eV)	~2.15[1]	~2.40[1]

Table 2: Specific Surface Area (BET)

Synthesis Method	LaCoO₃ (m²/g)	LaFeO₃ (m²/g)
Solid-State Reaction	~0.82[2]	-
Sol-Gel	9.088[8]	~8-9[9]
Co-precipitation	-	11-13[9]
Molten Salt	-	16.73[10]

Table 3: Catalytic Activity in CO Oxidation

Catalyst	T ₅₀ (°C)¹	T ₁₀₀ (°C) ²
LaCoO ₃	~150-200	~250-300
LaFeO ₃	~250-300	~350-400

 $^{^1}$ T₅₀: Temperature for 50% conversion. Values are approximate and depend on reaction conditions. 2 T₁₀₀: Temperature for 100% conversion. Values are approximate and depend on reaction conditions.

Table 4: Catalytic Activity in Methane Oxidation



Catalyst	T ₅₀ (°C)¹	T ₁₀₀ (°C) ²
LaCoO ₃	~450-500	~600-650
LaFeO₃	~500-550	~650-700

 $^{^1}$ T₅₀: Temperature for 50% conversion. Values are approximate and depend on reaction conditions. 2 T₁₀₀: Temperature for 100% conversion. Values are approximate and depend on reaction conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity, and lattice parameters of the perovskite powders.

Methodology:

- A small amount of the powdered sample is placed on a zero-background sample holder.
- The sample is analyzed using a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
- Data is typically collected over a 2θ range of 20-80° with a step size of 0.02°.
- The resulting diffraction pattern is analyzed using software such as GSAS or FullProf for Rietveld refinement to determine the crystal structure and lattice parameters. Phase identification is performed by comparing the experimental pattern with standard diffraction patterns from the JCPDS database.[11]

Brunauer-Emmett-Teller (BET) Specific Surface Area Analysis

Objective: To measure the specific surface area of the catalyst powders.



Methodology:

- The sample is first degassed under vacuum or a flow of inert gas at an elevated temperature (e.g., 200-300 °C) for several hours to remove any adsorbed contaminants.
- The analysis is performed using a surface area analyzer.
- Nitrogen gas is typically used as the adsorbate at liquid nitrogen temperature (77 K).
- The amount of nitrogen adsorbed on the sample surface is measured at various relative pressures (P/P₀).
- The BET equation is applied to the adsorption isotherm to calculate the monolayer volume, from which the specific surface area is determined.[5]

Temperature-Programmed Reduction (TPR)

Objective: To investigate the reducibility of the metal cations in the perovskite structure.

Methodology:

- A known amount of the catalyst is placed in a quartz reactor.
- The sample is pre-treated in a flow of inert gas (e.g., Ar or N₂) at a specific temperature to clean the surface.
- After cooling to room temperature, a reducing gas mixture, typically 5-10% H₂ in Ar, is passed over the sample.
- The temperature is then increased at a constant rate (e.g., 10 °C/min).
- The consumption of H₂ is monitored by a thermal conductivity detector (TCD). The resulting TPR profile provides information about the reduction temperatures and the extent of reduction of the metal species.

Catalytic Activity Measurement



Objective: To evaluate the performance of the catalysts for a specific reaction (e.g., CO or methane oxidation).

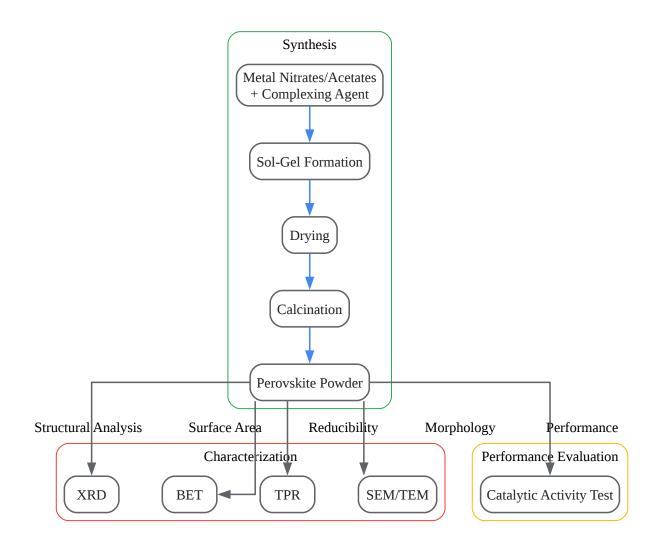
Methodology:

- A fixed amount of the catalyst is packed into a fixed-bed reactor.
- The catalyst is pre-treated in a specific gas flow at a certain temperature to activate it.
- A reactant gas mixture with a defined composition (e.g., 1% CO, 10% O₂, balance He) is passed through the reactor at a specific flow rate.
- The temperature of the reactor is ramped up at a controlled rate.
- The composition of the effluent gas is analyzed using a gas chromatograph (GC) or a mass spectrometer (MS) to determine the conversion of the reactants and the selectivity to the products.
- The light-off curve, which plots the conversion as a function of temperature, is used to evaluate the catalytic activity.

Visualizations

Experimental Workflow for Perovskite Synthesis and Characterization



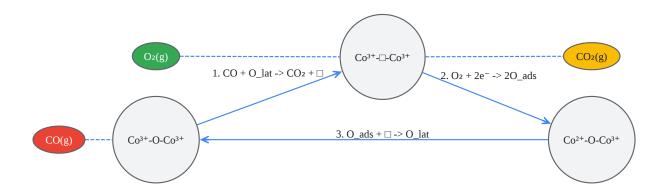


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Caption: A typical workflow for the synthesis and characterization of perovskite catalysts.

Mars-van Krevelen Mechanism for CO Oxidation on LaCoO₃



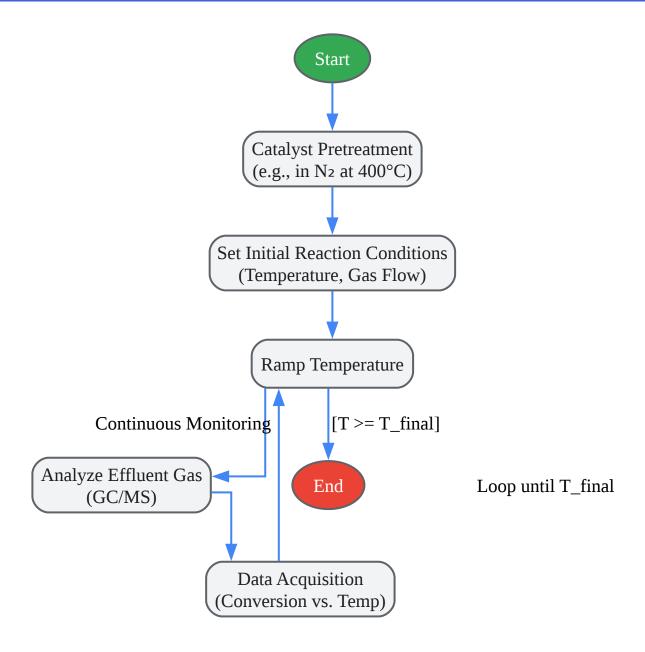


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Caption: A simplified representation of the Mars-van Krevelen mechanism for CO oxidation on LaCoO₃.

Catalyst Performance Evaluation Workflow





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Caption: A flowchart illustrating the experimental workflow for evaluating catalyst performance.

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